molecular formula C8H7NO B573767 2h-2,6-Methanofuro[2,3-c]pyridine CAS No. 176897-36-2

2h-2,6-Methanofuro[2,3-c]pyridine

Cat. No.: B573767
CAS No.: 176897-36-2
M. Wt: 133.15
InChI Key: XJBANMOLWAZQKG-UHFFFAOYSA-N
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Description

2H-2,6-Methanofuro[2,3-c]pyridine is a fused bicyclic heterocyclic compound featuring a pyridine ring fused with a furan moiety and a methano bridge. This structure imparts unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

CAS No.

176897-36-2

Molecular Formula

C8H7NO

Molecular Weight

133.15

InChI

InChI=1S/C8H7NO/c1-2-9-4-7-3-6(1)8(5-9)10-7/h1-3,5,7H,4H2

InChI Key

XJBANMOLWAZQKG-UHFFFAOYSA-N

SMILES

C1C2C=C3C=CN1C=C3O2

Synonyms

2H-2,6-Methanofuro[2,3-c]pyridine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolo[2,3-c]pyridine Derivatives

Pyrrolo[2,3-c]pyridines (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives in ) share a nitrogen-rich bicyclic framework but replace the furan oxygen with a pyrrole nitrogen. Key differences include:

  • Electronic Effects : The oxygen atom in furopyridines increases electron density at adjacent positions compared to pyrrolo analogs, influencing reactivity and binding interactions .
  • Synthetic Yields: Pyrrolo derivatives like 10a–10c () are synthesized with high yields (71–95%), suggesting efficient protocols for nitrogen-containing analogs. In contrast, methanofuropyridines may require more complex cyclization steps due to the methano bridge.
  • Biological Activity : Pyrrolo[2,3-c]pyridines demonstrate potent cytotoxicity against EGFR-overexpressing cancer cells (e.g., A431 line), with SAR studies highlighting the importance of substituents at the 5-position (e.g., chloro, methoxy) .

Furo[2,3-c]pyridine Derivatives

Furo[2,3-c]pyridines () lack the methano bridge but share the fused furan-pyridine core. Notable distinctions:

  • Applications: Non-methano furopyridines are used in fluorescence studies and as intermediates for alkylation or iodocyclization reactions . Methanofuro derivatives may exhibit altered photophysical properties due to increased rigidity.

Substituted Pyridines

Simple pyridine derivatives like 2,5-dichloro-3-methoxypyridine () lack fused rings but provide insights into substituent effects:

  • Physicochemical Properties: Chloro and methoxy groups enhance lipophilicity and metabolic stability. However, fused systems like methanofuropyridines offer improved target selectivity due to their constrained geometry .

Comparative Data Table

Compound Class Core Structure Key Substituents Synthetic Yield (%) Notable Activity/Application
Pyrrolo[2,3-c]pyridines Pyrrole + pyridine 5-Cl, 5-OCH3, COOH 71–95 Cytotoxicity (EGFR inhibition)
Furo[2,3-c]pyridines Furan + pyridine Varied (e.g., NH2, CN) Not reported Fluorescence, anticancer activity
2H-2,6-Methanofuro[2,3-c]pyridine Furan + pyridine + CH2 Not reported Not reported Hypothesized kinase modulation
Substituted Pyridines Monocyclic pyridine Cl, OCH3 Not applicable Intermediate for complex synthesis

Research Findings and Implications

  • Synthetic Challenges: Methanofuropyridines likely require specialized annulation strategies, contrasting with the straightforward synthesis of pyrrolo analogs via nitro-group reduction and cyclization .
  • Biological Relevance: While pyrrolo derivatives target EGFR and p53-deficient cells, methanofuropyridines could modulate distinct pathways due to altered hydrogen-bonding capacity from the furan oxygen .
  • SAR Insights: Substituents at the 5-position (e.g., electron-withdrawing groups) enhance activity in pyrrolo systems; similar optimization may apply to methanofuropyridines .

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